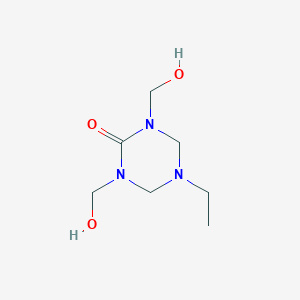
Permafresh SW
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Permafresh SW is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by its unique structure, which includes hydroxymethyl groups and an ethyl group attached to the triazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Permafresh SW typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of amines and carbonyl compounds: This method involves the reaction of amines with carbonyl compounds to form the triazine ring.
Use of catalysts: Catalysts such as acids or bases may be employed to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be utilized to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Permafresh SW can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups may yield aldehydes or carboxylic acids, while substitution reactions may introduce various functional groups onto the triazine ring.
Wissenschaftliche Forschungsanwendungen
Permafresh SW has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of Permafresh SW involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with nucleic acids: Affecting gene expression and cellular functions.
Participating in redox reactions: Altering the redox state of cells and impacting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine: The parent compound of the triazine family.
Melamine: A triazine derivative used in the production of plastics and resins.
Cyanuric acid: Another triazine derivative with applications in water treatment and disinfectants.
Uniqueness
Permafresh SW is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties. Its hydroxymethyl groups and ethyl substitution differentiate it from other triazine derivatives, potentially leading to unique reactivity and applications.
Eigenschaften
CAS-Nummer |
134-97-4 |
|---|---|
Molekularformel |
C7H15N3O3 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
5-ethyl-1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C7H15N3O3/c1-2-8-3-9(5-11)7(13)10(4-8)6-12/h11-12H,2-6H2,1H3 |
InChI-Schlüssel |
PTNSEMBHJXYTES-UHFFFAOYSA-N |
SMILES |
CCN1CN(C(=O)N(C1)CO)CO |
Kanonische SMILES |
CCN1CN(C(=O)N(C1)CO)CO |
Key on ui other cas no. |
134-97-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















